Avoid anticholinergic burden and polymorphism risks in urological formulation. Mirabegron (CAS 223673-61-8) is the first-in-class β3-adrenoceptor agonist API, sourced exclusively as the thermodynamically stable α-crystal form. This non-hygroscopic polymorph eliminates the processability failures of the hygroscopic β-form and ensures reliable wet granulation for controlled-release tablets.
Stringent polymorph control and global supply readiness support your GMP pilot and commercial scale-up.
Mirabegron (CAS 223673-61-8) is a first-in-class, highly selective β3-adrenergic receptor agonist utilized globally as an active pharmaceutical ingredient (API) for urological therapies, primarily overactive bladder (OAB) syndrome. Structurally, it is an ethanolamine derivative with a molecular weight of 396.51 g/mol. For commercial procurement and large-scale manufacturing, Mirabegron is strictly sourced as its thermodynamically stable α-polymorph, which exhibits the essential non-hygroscopic properties required for solid-dose formulation. Unlike traditional antimuscarinic agents, Mirabegron operates via a distinct mechanism—stimulating cyclic adenosine monophosphate (cAMP) accumulation to relax the detrusor smooth muscle during the storage phase—making it a critical material for formulations requiring high efficacy without anticholinergic liabilities[1].
Substituting Mirabegron with standard-of-care antimuscarinics (such as tolterodine or solifenacin) fundamentally alters the safety and tolerability profile of the final formulation, as antimuscarinics block M2/M3 receptors, inevitably introducing anticholinergic burdens like severe dry mouth and cognitive impairment [1]. From a chemical sourcing perspective, substituting the standard α-polymorph of Mirabegron with its metastable β-form or amorphous variants introduces severe processability risks; the β-form is highly hygroscopic and prone to phase transitions during wet granulation or prolonged storage[2]. Furthermore, utilizing older, non-selective β-agonists fails in application due to off-target β1 cardiovascular activation, cementing Mirabegron's specific α-crystalline form as an irreplaceable API for safe, stable, and targeted urological formulations.
Mirabegron demonstrates profound selectivity for the β3-adrenoceptor, effectively isolating the desired detrusor relaxation from cardiovascular side effects associated with β1 or β2 activation. In vitro binding assays utilizing cloned human receptors reveal that Mirabegron possesses a Ki of 40 nM for the β3 subtype, compared to 4,200 nM for β1 and 1,300 nM for β2. This represents a >100-fold selectivity margin over β1-receptors [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | β3-AR Ki = 40 nM |
| Comparator Or Baseline | β1-AR Ki = 4,200 nM (Off-target baseline) |
| Quantified Difference | 105-fold higher affinity for β3 over β1 |
| Conditions | In vitro cloned human adrenoceptors in CHO cells |
This extreme selectivity dictates the compound's safety profile, making it the required API for patients vulnerable to the cardiovascular liabilities of non-selective adrenergic agents.
The commercial viability of Mirabegron is heavily dependent on its solid-state form. The α-polymorph is thermodynamically stable and non-hygroscopic, whereas the β-polymorph and amorphous forms exhibit significant moisture uptake and phase instability. Forced degradation and stability studies confirm that the α-form resists phase transition under high humidity and standard manufacturing stresses, maintaining structural integrity where the β-form acts as a metastable intermediate [1].
| Evidence Dimension | Solid-State Thermodynamic Stability and Moisture Uptake |
| Target Compound Data | Polymorph α (Thermodynamically stable, non-hygroscopic) |
| Comparator Or Baseline | Polymorph β (Metastable, hygroscopic) |
| Quantified Difference | α-form prevents moisture-induced phase transitions during storage |
| Conditions | High humidity and temperature forced degradation studies |
Procurement must strictly specify the α-polymorph to ensure reproducible tableting, prevent API degradation during wet granulation, and guarantee shelf-life.
The commercial value of a Mirabegron-based formulation is heavily driven by its tolerability profile, which translates directly to patient persistence. In large-scale comparative analyses, the median time-to-discontinuation for Mirabegron was 169 days, significantly outperforming the standard antimuscarinic tolterodine ER, which had a median persistence of only 56 days. This difference is largely attributed to a 6-fold reduction in the incidence of dry mouth when utilizing the β3 agonist pathway [1].
| Evidence Dimension | Median Time-to-Discontinuation (Persistence) |
| Target Compound Data | Mirabegron (169 days median persistence) |
| Comparator Or Baseline | Tolterodine ER (56 days median persistence) |
| Quantified Difference | 201% longer treatment persistence (113 additional days) |
| Conditions | 12-month prescription data analysis in OAB patients |
Formulators and buyers select Mirabegron over older antimuscarinics to drastically improve long-term product viability and patient compliance.
Mirabegron's efficacy as an API is validated by its direct action on isolated human bladder tissue. In ex vivo functional assays, Mirabegron induces concentration-dependent relaxation of human bladder strips precontracted with carbachol, demonstrating an EC50 of 0.78 μM. This potency confirms its ability to increase bladder capacity during the storage phase without interfering with the voiding process, outperforming less potent experimental analogs like ritobegron [1].
| Evidence Dimension | Functional Relaxation (EC50) |
| Target Compound Data | Mirabegron (EC50 = 0.78 μM) |
| Comparator Or Baseline | Ritobegron (EC50 = 1.1 μM) |
| Quantified Difference | 29% lower concentration required for half-maximal relaxation |
| Conditions | Isolated human bladder strips precontracted with carbachol |
This quantitative pharmacodynamic benchmark is essential for validating API lot efficacy and determining optimal dosing for extended-release formulations.
Because Mirabegron exhibits specific absorption windows and BCS Class III/II characteristics, it is optimally deployed in Oral Controlled Absorption System (OCAS) matrix tablets. The stable α-polymorph is integrated with hydrophilic gel-forming polymers to ensure continuous, slow release throughout the gastrointestinal tract, maximizing bioavailability while preventing dose-dumping [1].
Mirabegron is increasingly procured for advanced combination therapies, specifically paired with low-dose solifenacin (e.g., 5 mg). This dual-API strategy leverages Mirabegron's β3 agonism alongside mild M3 antagonism, achieving superior reductions in micturition frequency compared to high-dose monotherapies, while strictly limiting the anticholinergic burden [2].
In the development of novel β3-adrenoceptor agonists, Mirabegron serves as the mandatory procurement benchmark. Its well-documented Ki values, cAMP accumulation profiles, and human bladder strip EC50 data provide the baseline against which new candidates are evaluated for selectivity, intrinsic activity, and off-target cardiovascular safety [3].
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